Tert-butyl 4-iodobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator for the α-methylation of 1,3-dicarbonyl compounds, providing a pathway to α-methyl derivatives . Additionally, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation . The synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene or 4-tert-butylbenzoic acid has been reported, with the former method being more efficient . These methods could potentially be adapted for the synthesis of tert-butyl 4-iodobenzoate.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-iodobenzoate can be inferred from related compounds. For example, the structure of 4-tert-butylbenzohydrazone and its metal complexes was elucidated using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR . These techniques could similarly be applied to determine the structure of tert-butyl 4-iodobenzoate.
Chemical Reactions Analysis
The reactivity of tert-butyl aroylperbenzoates has been studied using laser flash photolysis (LFP), revealing insights into the kinetics of their singlet and triplet states and the corresponding aroylphenyl radicals . These radicals exhibit solvent-dependent lifetimes and react with various quenchers, including double-bond-containing monomers . Such studies on the reactivity of tert-butyl 4-iodobenzoate could follow similar methodologies.
Physical and Chemical Properties Analysis
The physicochemical properties of related compounds, such as 4-tert-butylbenzoic acid hydrazides, have been investigated, including solubility, acid-base properties, distribution between immiscible liquids, and hydrolytic stability . These properties are crucial for applications in extraction technology and could be relevant for tert-butyl 4-iodobenzoate as well.
Scientific Research Applications
Synthesis Methods
- Tert-butyl 4-iodobenzoate is synthesized from tert-butylbenzene or 4-tert-butylbenzoic acid, with the tert-butylbenzene-based method being more efficient due to simpler procedures and lower cost (Yang Yu-ping, 2005).
Applications in Organic Reactions
- It serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, facilitating mild room-temperature reactions between acetanilides and butyl acrylate (Xinzhu Liu & K. K. Hii, 2011).
- The compound is used in the synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation, replacing stoichiometric oxidants like sodium metaperiodate and tert-butyl hypochlorite (V. Matoušek et al., 2013).
Thermal Decomposition and Safety Analysis
- Studies on the thermal decomposition of tert-butyl peroxybenzoate (TBPB) show its thermal instability and the effects of ionic liquids on its decomposition process. This research is vital for understanding the safety and hazard prevention in industrial applications (J. Jiang et al., 2019).
Photolysis and Radical Reactions
- Research on tert-butyl aroylperbenzoates, which include tert-butyl 4-iodobenzoate, demonstrates their behavior under laser flash photolysis, shedding light on the kinetics of their singlet and triplet states and the resulting radicals (B. S. and D. Neckers, 2004).
Role in Synthesis of Organic Compounds
- It is used in the synthesis of new alkenyl iodobenzoate derivatives via Kharasch-Sosnovsky reaction, demonstrating its utility in creating allylic esters (S. Samadi et al., 2020).
Radioiodination of Monoclonal Antibodies
- Tert-butyl 4-iodobenzoate is involved in developing acylation agents for the radioiodination of monoclonal antibodies, optimizing label retention in tumor cells after internalization (G. Vaidyanathan et al., 2001).
Safety And Hazards
Tert-butyl 4-iodobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
tert-butyl 4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHNHUWOOFETNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456345 | |
Record name | Tert-butyl 4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-iodobenzoate | |
CAS RN |
120363-13-5 | |
Record name | Tert-butyl 4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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